molecular formula C19H19N3O2S B14159893 2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one CAS No. 497240-45-6

2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one

Cat. No.: B14159893
CAS No.: 497240-45-6
M. Wt: 353.4 g/mol
InChI Key: YVBPKHBPZLCQNG-UHFFFAOYSA-N
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Description

2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one is a complex organic compound with a unique structure that includes a mercapto group, a dimethyl group, and a triaza-anthracenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with thiosemicarbazide in the presence of ethanol and triethylamine . This reaction yields the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction can produce thiols. Substitution reactions on the aromatic ring can yield a variety of substituted derivatives, depending on the electrophile used.

Scientific Research Applications

2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one involves its interaction with molecular targets and pathways within cells. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound’s aromatic structure allows it to interact with DNA and other nucleic acids, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one is unique due to its combination of a mercapto group, a dimethyl group, and a triaza-anthracenone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

497240-45-6

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

13,13-dimethyl-6-(3-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

InChI

InChI=1S/C19H19N3O2S/c1-11-5-4-6-13(7-11)22-17(23)14-8-12-10-24-19(2,3)9-15(12)20-16(14)21-18(22)25/h4-8H,9-10H2,1-3H3,(H,20,21,25)

InChI Key

YVBPKHBPZLCQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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